molecular formula C10H14ClNO B2859425 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride CAS No. 1909306-56-4

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2859425
CAS No.: 1909306-56-4
M. Wt: 199.68
InChI Key: OUOAKRSLJMILNP-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride typically involves the alkylation of benzofuran derivatives. One common method starts with the reaction of 2,3-dihydrobenzofuran with ethylene oxide in the presence of a strong base to form the corresponding 2-(2,3-dihydrobenzofuran-5-yl)ethanol. This intermediate is then converted to the amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. This compound’s particular arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-4-3-8-1-2-9-6-12-7-10(9)5-8;/h1-2,5H,3-4,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOAKRSLJMILNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-56-4
Record name 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride
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